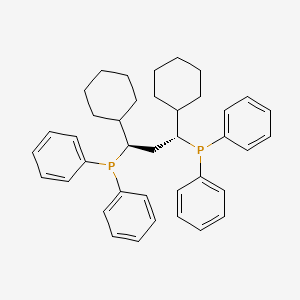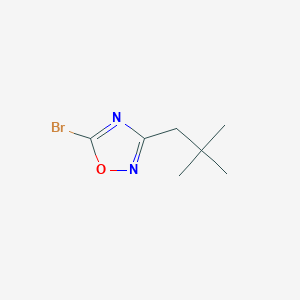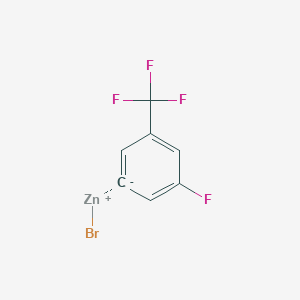
(3-Fluoro-5-(trifluoromethyl)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-5-(trifluoromethyl)phenyl bromide+Zn→(3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions, such as temperature and pressure, to optimize the production process.
化学反应分析
Types of Reactions: (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base like triethylamine, and a suitable solvent such as THF or toluene.
Oxidative Addition: Often requires a transition metal catalyst and an oxidizing agent.
Reductive Elimination: Usually facilitated by a reducing agent and a transition metal catalyst.
Major Products:
科学研究应用
Chemistry: In organic chemistry, (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide is used for the synthesis of fluorinated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. Therefore, this compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the phenyl group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the desired product.
相似化合物的比较
- (4-fluoro-3-(trifluoromethyl)phenyl)zinc bromide
- (2-fluoro-5-(trifluoromethyl)phenyl)zinc bromide
- (3-chloro-5-(trifluoromethyl)phenyl)zinc bromide
Uniqueness: The unique combination of fluorine and trifluoromethyl groups in (3-fluoro-5-(trifluoromethyl)phenyl)zinc bromide enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex fluorinated compounds, which are often challenging to produce using other methods.
属性
分子式 |
C7H3BrF4Zn |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
BCHJJTMFZKZQFV-UHFFFAOYSA-M |
规范 SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


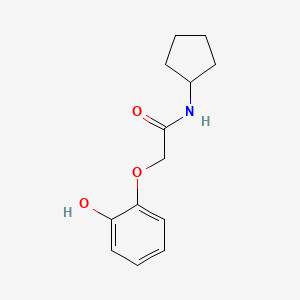
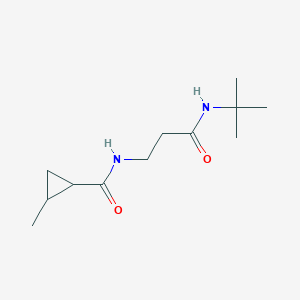
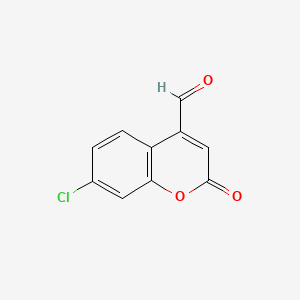
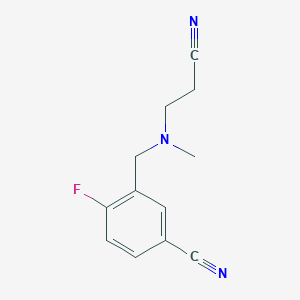
methanone](/img/structure/B14893786.png)
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)

![N-(1-((S)-1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14893819.png)

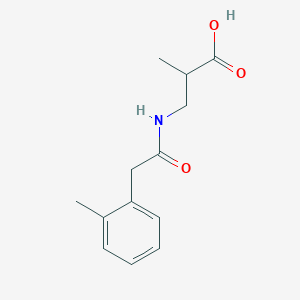
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
